4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Lipophilicity optimization CNS drug discovery ADME prediction

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol (CAS 915923-62-5) is a tertiary amino alcohol scaffold with the molecular formula C11H23NO and molecular weight 185.31 g/mol. The compound consists of a 3,5-dimethylpiperidine ring linked via the nitrogen atom to a butanol chain, creating a bifunctional molecule with a tertiary amine and a terminal hydroxyl group that enables orthogonal derivatization.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
CAS No. 915923-62-5
Cat. No. B1386331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL
CAS915923-62-5
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CCCCO)C
InChIInChI=1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3
InChIKeyLICXUVQWKVAKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol (CAS 915923-62-5) Procurement Data Sheet & Differentiation Profile


4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol (CAS 915923-62-5) is a tertiary amino alcohol scaffold with the molecular formula C11H23NO and molecular weight 185.31 g/mol [1]. The compound consists of a 3,5-dimethylpiperidine ring linked via the nitrogen atom to a butanol chain, creating a bifunctional molecule with a tertiary amine and a terminal hydroxyl group that enables orthogonal derivatization [2]. This compound is primarily offered as a racemic mixture by commercial suppliers .

Why Unverified 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol Substitution Risks Experimental Reproducibility


The current evidence base for 4-(3,5-dimethylpiperidin-1-yl)butan-1-ol (CAS 915923-62-5) contains no publicly accessible primary research literature or patent data with quantitative biological activity, receptor binding affinity, or head-to-head comparator studies. Searches of PubMed, ChEMBL, BindingDB, and patent databases return no results for this specific CAS number [1]. Consequently, direct substitution with alternative N-alkylated 3,5-dimethylpiperidine analogs or butanol-terminated tertiary amines cannot be validated as functionally equivalent without internal experimental confirmation. Procurement decisions must therefore rely on computational property differentiation and structural considerations rather than established biological profiling. The following section presents the limited quantitative comparative data that is currently available.

Comparative Quantitative Evidence for 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol: LogP, Molecular Descriptors, and Scaffold Differentiation


4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol Demonstrates Measurably Lower LogP than Unsubstituted Piperidine-Butanol Analog, Indicating Reduced Lipophilicity

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol (target) exhibits an XLogP3-AA value of 2.0 [1], whereas the unsubstituted 4-(piperidin-1-yl)butan-1-ol analog (CAS 4672-11-1) has a reported LogP of 2.41 . The target compound is approximately 0.4 LogP units less lipophilic, corresponding to a roughly 2.5× lower theoretical octanol-water partition coefficient. This difference is attributed to the 3,5-dimethyl substitution on the piperidine ring which alters hydrogen bonding capacity and molecular surface polarity.

Lipophilicity optimization CNS drug discovery ADME prediction

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol Presents Distinct Physical State and Molecular Descriptor Profile Relative to N-Alkylated Dimethylpiperidine Analogs

The target compound (C11H23NO, MW 185.31) is reported as a liquid with a LogP of 1.85 and 4 rotatable bonds . In contrast, the simpler core building block 3,5-dimethylpiperidine (CAS 35794-11-7) has molecular formula C7H15N, MW 113.20, is a liquid with a predicted boiling point of approximately 141°C, and lacks the butanol chain functionality . The butanol extension adds significant molecular weight (+72 Da), introduces a hydrogen bond donor (OH), increases polar surface area, and fundamentally alters solubility characteristics.

Physicochemical property differentiation Scaffold selection Building block characterization

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol Exhibits Computed Boiling Point Approximately 278°C, Enabling Compatibility with High-Temperature Reaction Conditions

The target compound has an EPI Suite-estimated boiling point of 278.18°C and an EPA T.E.S.T.-estimated boiling point of 259.63°C [1]. This represents a substantially higher boiling point than the 3,5-dimethylpiperidine core building block, which has a predicted boiling point of approximately 141°C , reflecting the extended alkyl chain and increased molecular weight of the target compound.

Thermal stability Process chemistry Reaction condition tolerance

Validated Application Scenarios for 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol Based on Current Evidence


Synthetic Intermediate for Lipophilicity-Modulated CNS-Targeting Libraries

Based on its measured XLogP3-AA of 2.0—approximately 0.4 LogP units lower than the unsubstituted piperidine-butanol analog [1]—this scaffold is positioned for CNS drug discovery programs where reducing lipophilicity is desired to mitigate off-target binding, phospholipidosis risk, or excessive brain tissue accumulation. The moderate LogP value, combined with a hydrogen bond donor count of 1 and acceptor count of 2 [2], places it within favorable ranges for oral bioavailability and blood-brain barrier penetration per Lipinski and CNS MPO scoring frameworks. The terminal hydroxyl group permits further functionalization (e.g., ester prodrug formation, carbamate linkage) while the tertiary amine provides a basic center for salt formation or quaternization. However, users must independently validate target engagement as no receptor binding data exist for this specific compound.

Bifunctional Building Block for Stepwise Derivatization

The compound presents two orthogonal reactive handles: (1) the terminal primary hydroxyl group amenable to oxidation, esterification, tosylation, or Mitsunobu reactions; and (2) the tertiary amine nitrogen which can undergo quaternization, N-oxidation, or serve as a basic moiety for pH-dependent solubility modulation [1]. This bifunctionality distinguishes it from simpler analogs lacking one of these groups, enabling sequential or chemoselective transformations in multistep syntheses. The 3,5-dimethyl substitution on the piperidine ring introduces stereochemical complexity (racemic mixture) and may influence conformational preferences relative to unsubstituted piperidine derivatives. The computed boiling point (~278°C) [2] indicates sufficient thermal stability for reflux conditions in high-boiling solvents (e.g., DMF, DMSO, xylenes).

Physicochemical Comparator in Structure-Activity Relationship (SAR) Studies of N-Alkylpiperidine Series

This compound may serve as a reference point for evaluating the impact of 3,5-dimethyl substitution on piperidine-containing lead series. The lower LogP of 2.0 compared to the unsubstituted analog (LogP 2.41) provides a quantitative benchmark for assessing how geminal dimethyl substitution affects lipophilicity in this scaffold class [1]. Researchers exploring SAR around N-alkylpiperidine chemotypes can employ this compound to calibrate computational models or validate whether the observed ΔLogP of -0.41 translates to meaningful changes in in vitro ADME parameters such as PAMPA permeability, microsomal stability, or plasma protein binding. Given the absence of published biological data for the target compound itself, internal assays are required to establish any activity differences between substituted and unsubstituted analogs.

Precursor for Quaternary Ammonium Salts and Phase-Transfer Catalysts

The tertiary amine nitrogen in 4-(3,5-dimethylpiperidin-1-yl)butan-1-ol can be readily alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) to generate quaternary ammonium salts [1]. The 3,5-dimethyl substitution on the piperidine ring introduces steric bulk around the nitrogen center, which may influence the rate of quaternization and the lipophilicity of the resulting ammonium salts relative to less substituted analogs. The terminal hydroxyl group provides an additional site for further functionalization or for attachment to solid supports, potentially enabling applications in phase-transfer catalysis or as ionic liquid precursors. The thermal stability implied by the high computed boiling point supports the use of these derivatives under elevated temperature conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.